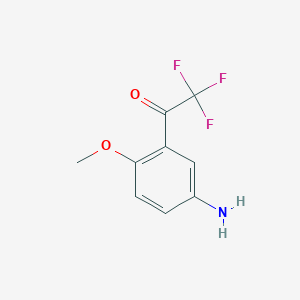

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Description

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a substituted phenyl ring.

Properties

CAS No. |

252580-28-2 |

|---|---|

Molecular Formula |

C9H8F3NO2 |

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(13)4-6(7)8(14)9(10,11)12/h2-4H,13H2,1H3 |

InChI Key |

LQECSURBJUYAOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl ketone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoroacetyl aromatic ketone scaffold is widely explored in medicinal and materials chemistry. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position and Electronic Effects: The 5-amino-2-methoxy substitution in the target compound introduces strong electron-donating groups, which may stabilize the trifluoroacetyl group via resonance, as seen in IR spectra (C=O stretch ~1700 cm⁻¹ for related compounds) . Halogenated analogs (e.g., 4-Cl, 2-Br) exhibit reduced solubility compared to amino/methoxy-substituted derivatives due to increased hydrophobicity .

Biological Activity

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one, with the chemical formula C₉H₈F₃NO₂ and CAS number 1212897-03-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Weight: 219.16 g/mol

- Structure: The compound features a trifluoroethanone moiety along with an amino and methoxy group on the aromatic ring.

Research indicates that compounds similar to 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one exhibit various biological activities which may include:

- Antiparasitic Activity: Studies have shown that structural modifications in similar compounds can enhance their activity against parasites. For instance, the incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic efficacy .

- Cytotoxicity: The compound's effects on human cell lines such as HepG2 have been evaluated. Notably, modifications to the chemical structure can lead to decreased cytotoxicity while enhancing therapeutic effects .

Biological Activity Data

The biological activity of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has been assessed through various assays. Below is a summary table of key findings from recent studies:

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various analogs against Plasmodium falciparum, it was found that modifications leading to increased lipophilicity resulted in enhanced activity. The compound demonstrated significant potency at low concentrations (EC50 values around 0.395 μM), indicating its potential as a lead compound for further development against malaria .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis revealed that the introduction of methoxy and trifluoromethyl groups significantly influenced both solubility and metabolic stability. Compounds with these substitutions exhibited improved pharmacokinetic profiles while maintaining low cytotoxicity against human liver cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.